molecular formula C10H11IO4 B190013 Methyl 2-iodo-4,5-dimethoxybenzoate CAS No. 173043-61-3

Methyl 2-iodo-4,5-dimethoxybenzoate

Cat. No.: B190013
CAS No.: 173043-61-3
M. Wt: 322.1 g/mol
InChI Key: HFQDMAXTSBDKRB-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11IO4. It is a derivative of benzoic acid, characterized by the presence of iodine and methoxy groups on the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties .

Scientific Research Applications

Methyl 2-iodo-4,5-dimethoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 2-iodo-4,5-dimethoxybenzoate” is classified under the GHS07 hazard pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodo-4,5-dimethoxybenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4,5-dimethoxybenzoate using iodine and a suitable oxidizing agent. The reaction typically occurs in the presence of a catalyst, such as copper(II) sulfate, under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodo-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl 2-iodobenzoate
  • Methyl 4,5-dimethoxybenzoate
  • Methyl 2-amino-4,5-dimethoxybenzoate

Comparison: Methyl 2-iodo-4,5-dimethoxybenzoate is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and functional properties. Compared to methyl 2-iodobenzoate, it has additional methoxy groups that enhance its solubility and reactivity. In contrast to methyl 4,5-dimethoxybenzoate, the iodine atom provides a site for further functionalization .

Properties

IUPAC Name

methyl 2-iodo-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQDMAXTSBDKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471925
Record name Methyl 2-iodo-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173043-61-3
Record name Methyl 2-iodo-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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